Cas no 1034131-06-0 (7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione)

7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 1034131-06-0
- 7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione
- SCHEMBL2582009
- EN300-24478749
- 7-bromo-1-methyl-1h-pyrido[3,2-d][1,3]oxazine-2,4-dione
- 7-Bromo-1-methyl-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione
- 2H-Pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione, 7-bromo-1-methyl-
- 7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxa zine-2,4-dione
- 7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione
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- MDL: MFCD30502951
- インチ: 1S/C8H5BrN2O3/c1-11-5-2-4(9)3-10-6(5)7(12)14-8(11)13/h2-3H,1H3
- InChIKey: FJZDZLFYNBBVMX-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C(=O)OC(N(C)C2=C1)=O
計算された属性
- 精确分子量: 255.94835g/mol
- 同位素质量: 255.94835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 284
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 59.5Ų
じっけんとくせい
- 密度みつど: 1.826±0.06 g/cm3(Predicted)
- Boiling Point: 384.4±52.0 °C(Predicted)
- 酸度系数(pKa): -2.30±0.20(Predicted)
7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24478749-10.0g |
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |
1034131-06-0 | 95% | 10.0g |
$4667.0 | 2024-06-19 | |
Enamine | EN300-24478749-0.25g |
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |
1034131-06-0 | 95% | 0.25g |
$538.0 | 2024-06-19 | |
Enamine | EN300-24478749-0.5g |
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |
1034131-06-0 | 95% | 0.5g |
$847.0 | 2024-06-19 | |
1PlusChem | 1P024084-250mg |
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |
1034131-06-0 | 95% | 250mg |
$727.00 | 2023-12-26 | |
1PlusChem | 1P024084-1g |
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |
1034131-06-0 | 95% | 1g |
$1405.00 | 2023-12-26 | |
Enamine | EN300-24478749-5g |
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |
1034131-06-0 | 95% | 5g |
$3147.0 | 2023-09-15 | |
Aaron | AR0240GG-2.5g |
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |
1034131-06-0 | 95% | 2.5g |
$2950.00 | 2025-02-15 | |
Aaron | AR0240GG-10g |
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |
1034131-06-0 | 95% | 10g |
$6443.00 | 2023-12-16 | |
Aaron | AR0240GG-50mg |
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |
1034131-06-0 | 95% | 50mg |
$372.00 | 2025-02-15 | |
Aaron | AR0240GG-5g |
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |
1034131-06-0 | 95% | 5g |
$4353.00 | 2025-02-15 |
7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dioneに関する追加情報
Research Briefing on 7-Bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione (CAS: 1034131-06-0): Recent Advances and Applications
The compound 7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione (CAS: 1034131-06-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, characterized by a fused pyrido-oxazine-dione core, serves as a versatile intermediate for the synthesis of bioactive molecules targeting various disease pathways. Recent studies have explored its role in modulating enzyme activity, particularly in the context of kinase inhibition and DNA damage response, positioning it as a promising candidate for drug development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9, which are critical regulators of cell cycle progression and transcription. The bromo-substituent at the 7-position was found to enhance binding affinity through hydrophobic interactions with the kinase ATP-binding pocket, while the methyl group at the 1-position improved metabolic stability. Molecular docking simulations revealed a unique binding mode distinct from classical CDK inhibitors, suggesting potential for overcoming drug resistance in cancer therapies.
Further investigations into its mechanism of action, as reported in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's ability to induce apoptosis in triple-negative breast cancer cell lines (MDA-MB-231) at low micromolar concentrations (IC50 = 1.8 μM). Structural-activity relationship (SAR) studies identified the oxazine-dione moiety as essential for maintaining potency, with modifications at the 2- and 4-positions significantly altering target specificity. These findings underscore the compound's potential as a lead structure for oncology drug discovery.
Beyond oncology applications, recent patent filings (WO2023056789A1) describe derivatives of 1034131-06-0 as novel antiviral agents, particularly against RNA viruses such as SARS-CoV-2 and influenza. The electron-withdrawing properties of the dione system appear to interfere with viral RNA polymerase processivity, while the bromo-substituent contributes to membrane permeability. This dual mechanism presents an innovative approach to addressing viral resistance challenges in current therapeutics.
Synthetic methodologies for 7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione have also advanced significantly. A 2024 Organic Process Research & Development publication detailed a scalable, metal-free synthesis route employing a cascade cyclization of 2-amino-5-bromonicotinic acid derivatives under mild conditions, achieving an 82% yield with excellent purity (>99%). This process innovation addresses previous limitations in large-scale production, facilitating further preclinical evaluation of this compound class.
In conclusion, the growing body of research on 1034131-06-0 and its derivatives demonstrates broad therapeutic potential across multiple disease areas. The unique physicochemical properties of this scaffold, combined with recent synthetic advances, position it as a valuable platform for next-generation drug discovery. Future studies should focus on optimizing pharmacokinetic profiles and evaluating combination therapies to fully realize its clinical potential.
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